molecular formula C12H19NO4S B12934316 2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid

2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B12934316
M. Wt: 273.35 g/mol
InChI Key: ILIHRKQWMVASPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[34]octane-8-carboxylic acid typically involves the use of tert-butoxycarbonyl (Boc) protection for the amino groupCommon reagents used in the synthesis include tert-butyl chloroformate and various amines .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of spirocyclic libraries for drug discovery.

    Biology: Potential use in the study of enzyme inhibitors due to its unique structure.

    Medicine: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid largely depends on its application. In drug discovery, the compound’s spirocyclic structure allows it to interact with various biological targets, such as enzymes or receptors. The Boc group can be removed to reveal a free amine, which can form hydrogen bonds or ionic interactions with target molecules. The sulfur atom in the spirocyclic ring can also participate in redox reactions, potentially modulating the activity of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its spirocyclic ring, which can impart distinct chemical and biological properties. This combination allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-11(2,3)17-10(16)13-5-12(6-13)7-18-4-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIHRKQWMVASPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CSCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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